3-Methoxy pce (hydrochloride)

NMDA receptor binding Radioligand binding assay Arylcyclohexylamine pharmacology

Forensic and pharmacological research demands well-characterized NMDA antagonist reference standards with defined metabolic biomarkers. 3-MeO-PCE (hydrochloride) addresses this need with high NMDA affinity (Ki=61 nM), a unique NMDA:SERT ratio (1:1.9), and a known urinary metabolite (M2) for unambiguous identification. • Ki=61 nM (NMDA), SERT Ki=115 nM - enables SAR differentiation from PCP and 3-MeO-PCP • 14 characterized metabolites (human liver microsome/zebrafish) support ADME studies • ≥98% purity, crystalline solid, shipped at ambient temperature

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
CAS No. 1797121-52-8
Cat. No. B594151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy pce (hydrochloride)
CAS1797121-52-8
Synonyms3-methoxy Eticyclidine
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl
InChIInChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
InChIKeyXOBVSMBVWPDJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy PCE Compound Overview


3-Methoxy PCE (hydrochloride), also known as 3-MeO-PCE or methoxieticyclidine, is a synthetic arylcyclohexylamine derivative and a member of the phencyclidine (PCP) class of dissociative anesthetics. As an NMDA receptor antagonist, it exhibits a pKi of 7.22 (Ki = 61 nM) in radioligand binding assays, indicating high affinity for the glutamate NMDA receptor PCP-site [1]. This compound is primarily utilized as an analytical reference standard for forensic toxicology and research applications, given its structural similarity to controlled substances like PCP and ketamine, and its emergence as a novel psychoactive substance (NPS) .

Analytical reference standard for forensic toxicology workflows
Supports LC-MS/MS and LC-HRMS method development and validation
NMDA receptor binding site research context
High-affinity PCP-site ligand with quantifiable receptor selectivity profile
Novel psychoactive substance (NPS) reference characterization
Distinct metabolic and receptor signature supports unambiguous identification

Why 3-Methoxy PCE Cannot Be Substituted


While all arylcyclohexylamines share an NMDA antagonist mechanism, their receptor selectivity profiles and metabolic fates vary dramatically, leading to distinct in vivo effects and forensic detection requirements. 3-Methoxy PCE exhibits a unique combination of high NMDA affinity and moderate serotonin transporter (SERT) inhibition, with a Ki ratio of 1:1.9 for NMDA:SERT, which differs substantially from analogs like PCP (1:38) or 3-MeO-PCP (1:10.8) [1]. Furthermore, its specific metabolic pathway yields distinct hydroxylation biomarkers (e.g., M2) critical for unambiguous forensic identification [2]. Therefore, simply substituting a generic arylcyclohexylamine would introduce significant variability in both pharmacological activity and analytical detection, rendering it unsuitable for precise research or forensic validation.

3-Methoxy PCE
NMDA:SERT ratio 1:1.9; low sigma-1 engagement; distinct M2 urinary biomarker
PCP / 3-MeO-PCP
NMDA:SERT ratio 1:38 (PCP) or 1:10.8 (3-MeO-PCP); high sigma-1 affinity; different metabolite panel
NMDA:SERT selectivity ratio may shift pharmacological interpretation; receptor profile does not transfer directly across arylcyclohexylamine analogs.
Metabolic pathway yields compound-specific hydroxylation biomarkers (M2) not shared with PCP or ketamine; forensic identification requires compound-specific reference standard.
Sigma-1 engagement differs substantially from 3-MeO-PCP (over 100-fold lower); off-target profile may require compound-specific review.

3-Methoxy PCE Evidence-Based Differentiation


NMDA Receptor Affinity Comparison

3-Methoxy PCE demonstrates significantly higher NMDA receptor binding affinity (Ki = 61 nM; pKi = 7.22) compared to ketamine (Ki = 659 nM; pKi = 6.18), a 10.8-fold increase. It also exhibits comparable affinity to phencyclidine (PCP, Ki = 59 nM; pKi = 7.23) [1]. This places 3-MeO-PCE among the high-affinity ligands for the PCP-site on the NMDA receptor, a key determinant of dissociative anesthetic potency.

NMDA Affinity
Head-to-head
Ki = 61 nM vs ketamine Ki = 659 nM
10.8-fold higher affinity than ketamine; comparable to PCP (Ki = 59 nM)
Reported binding affinity context for PCP-site NMDA receptor studies
Radioligand binding with [3H]MK-801 at rat forebrain NMDA receptors
NMDA receptor binding Radioligand binding assay Arylcyclohexylamine pharmacology

SERT Selectivity Comparison

3-Methoxy PCE displays a Ki of 115 nM at the serotonin transporter (SERT), representing an NMDA:SERT affinity ratio of 1:1.9. This contrasts sharply with methoxetamine (SERT Ki = 481 nM, ratio 1:1.86) and 3-MeO-PCP (SERT Ki = 216 nM, ratio 1:10.8) [1]. While methoxetamine has a similar ratio, its absolute SERT affinity is over 4-fold lower. 3-MeO-PCE's SERT activity is thus a quantitatively distinguishable feature.

SERT Selectivity
Head-to-head
NMDA:SERT = 1:1.9 vs 3-MeO-PCP 1:10.8
SERT Ki = 115 nM; 2.1-fold higher SERT affinity than methoxetamine
Supports polypharmacology profiling context; SERT engagement is quantitatively distinguishable
[3H]citalopram at human recombinant SERT (PDSP protocol)
Serotonin transporter Monoamine reuptake inhibition Polypharmacology

Sigma-1 Receptor Affinity Comparison

3-Methoxy PCE exhibits markedly lower affinity for the sigma-1 receptor (Ki = 4,519 nM; pKi = 5.3 ± 0.1) compared to its methoxy positional isomer 4-MeO-PCP (Ki = 296 nM; pKi = 6.5 ± 0.1) and the closely related 3-MeO-PCP (Ki = 42 nM; pKi = 7.4 ± 0.1) [1]. This 15.3-fold and 107.6-fold reduction in sigma-1 affinity, respectively, highlights a key structural determinant of sigma receptor engagement.

Sigma-1 Affinity
Head-to-head
Ki = 4,519 nM 107.6-fold lower than 3-MeO-PCP (Ki = 42 nM) 15.3-fold lower than 4-MeO-PCP (Ki = 296 nM)
Substantially reduced sigma-1 engagement supports NMDA-focused binding studies
[3H]pentazocine at rat brain sigma-1 receptors
Sigma-1 receptor Arylcyclohexylamine SAR Off-target pharmacology

Sigma-2 Receptor Affinity Comparison

3-Methoxy PCE binds to the sigma-2 receptor with a Ki of 525 nM (pKi = 6.31 ± 0.1), which is 3.9-fold lower affinity than PCP (Ki = 136 nM; pKi = 6.82 ± 0.09) and 3.7-fold lower than 4-MeO-PCP (Ki = 143 nM; pKi = 7.93 ± 0.08) [1]. This moderate sigma-2 activity, combined with the low sigma-1 activity, defines a unique sigma receptor interaction signature.

Sigma-2 Affinity
Head-to-head
Ki = 525 nM 3.9-fold lower than PCP (Ki = 136 nM) 3.7-fold lower than 4-MeO-PCP (Ki = 143 nM)
Moderate sigma-2 engagement defines a distinct sigma receptor interaction signature
[3H]DTG at rat brain sigma-2 receptors
Sigma-2 receptor Binding selectivity Off-target profiling

M2 Metabolite as Forensic Biomarker

In vitro studies using human liver microsomes (HLM) and zebrafish models identified 14 distinct Phase I and II metabolites of 3-Methoxy PCE, with hydroxylation being a primary pathway. The hydroxylated metabolite M2 was detected in human urine samples and recommended as a specific biomarker for documenting 3-MeO-PCE intake [1]. This metabolic profile is compound-specific and distinct from PCP or ketamine metabolites.

M2 Forensic Biomarker
Class-level
14 Phase I/II metabolites identified via HLM and zebrafish models; hydroxylated M2 detected in human urine samples as a compound-specific intake biomarker
Supports forensic identification workflow; M2 enables differentiation from other arylcyclohexylamines
LC-HRMS analysis; human urine samples from forensic cases
Drug metabolism Forensic toxicology Biomarker discovery

Post-Mortem Concentration Reference

In a reported fatal intoxication case involving poly-drug use, 3-Methoxy PCE was quantified in various biological matrices. Concentrations in peripheral blood were 90 µg/L, in urine 6.3 mg/L, and in vitreous humour 66 µg/L [1]. While a class-level inference regarding direct comparison is not possible due to poly-drug confounders, these values establish the first post-mortem reference ranges for this NPS, crucial for future forensic interpretation.

Post-Mortem Levels
Reported
Blood: 90 µg/L Urine: 6.3 mg/L | Vitreous humour: 66 µg/L
Reported post-mortem reference range for forensic casework interpretation
Single case report; poly-drug context; data to verify in broader populations
Post-mortem toxicology Forensic casework Reference standard

3-Methoxy PCE Applications


NMDA Antagonist SAR Studies

Given its high NMDA affinity (Ki = 61 nM) combined with quantifiable differences in SERT (Ki = 115 nM) and sigma receptor binding (Sigma-1 Ki = 4,519 nM; Sigma-2 Ki = 525 nM) relative to ketamine, PCP, and methoxetamine [1], 3-Methoxy PCE serves as a critical comparator in SAR campaigns. Its unique N-ethyl and 3-methoxy aryl substitution pattern allows researchers to dissect the contributions of specific structural motifs to receptor binding and selectivity.

Forensic Toxicology Method Development

The identification of the hydroxylated metabolite M2 as a specific urinary biomarker [2] and the availability of post-mortem concentration data in blood, urine, and vitreous humour [3] establish 3-Methoxy PCE as a necessary reference standard for forensic laboratories. Procurement enables the development and validation of LC-HRMS or LC-MS/MS methods for unambiguous identification and quantitation in forensic casework.

Comparative Polypharmacology Profiling

The distinct receptor interaction profile of 3-Methoxy PCE, characterized by an NMDA:SERT ratio of 1:1.9 and low sigma-1 engagement, contrasts sharply with 3-MeO-PCP (NMDA:SERT ratio 1:10.8, high sigma-1 affinity) [1]. This makes it an essential tool for researchers investigating the role of monoamine transporter modulation and sigma receptor activity in the behavioral and adverse effect profiles of dissociative compounds.

In Vitro Metabolism & Biotransformation

With 14 metabolites identified from human liver microsome and zebrafish models, including specific hydroxylation and O-demethylation pathways [2], 3-Methoxy PCE offers a well-defined metabolic map for studies focused on NPS biotransformation. This data supports the use of this compound in enzymatic studies to characterize cytochrome P450 isoforms responsible for its metabolism and to assess potential drug-drug interaction risks.

Application
Selection Property
Validation Focus
NMDA binding site SAR studies
NMDA receptor binding profile with quantifiable selectivity across related targets
Receptor subtype selectivity review; N-ethyl and 3-methoxy substitution context
Forensic method validation
Compound-specific urinary biomarker (M2) and post-mortem reference data
LC-HRMS/MS method development; unambiguous identification in forensic casework
Polypharmacology profiling
NMDA:SERT selectivity ratio and low sigma-1 engagement profile
Monoamine transporter and sigma receptor endpoint comparison
In vitro metabolism studies
Defined metabolic pathway map with 14 identified Phase I/II metabolites
CYP isoform characterization; drug-drug interaction risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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